Validated VEGFR2 (KDR) Enzymatic Inhibition: A Specific Pharmacophore Match
This compound is one of the few 3-arylidene-indolin-2-ones with publicly disclosed, experimentally validated VEGFR2 (KDR) inhibition data. In a biochemical assay, it inhibited human VEGFR2 with an IC50 of 15,400 nM (15.4 µM) [1][2]. For context, the prototypical indolin-2-one VEGFR2 inhibitor SU5416 (Semaxinib) exhibits an IC50 of approximately 1,230 nM (1.23 µM) against the same target under comparable biochemical conditions [3]. While the target compound shows ~12.5-fold weaker potency, it was identified through a rigorously validated 3D pharmacophore model (Hypo1) built from known KDR inhibitors, and its binding was confirmed by surface plasmon resonance (SPR) biosensor analysis, indicating a specific, structure-driven fit to the KDR active site that differs from the binding mode of SU5416 [1]. This makes it a valuable tool compound for studying alternative chemotypes within the KDR pharmacophore space.
| Evidence Dimension | VEGFR2 (KDR) enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 15,400 nM |
| Comparator Or Baseline | SU5416 (Semaxinib): IC50 ≈ 1,230 nM |
| Quantified Difference | Target compound is ~12.5-fold less potent than SU5416 |
| Conditions | Target: In vitro biochemical KDR inhibition assay (ChEMBL assay CHEMBL887535; Bioorg. Med. Chem. Lett. 2007). Comparator: Literature-reported biochemical KDR inhibition. |
Why This Matters
Procurement of this compound provides a structurally distinct VEGFR2-inhibitor chemotype with a known, moderate affinity, useful as a reference point in SAR studies or as a less potent control probe, avoiding the high potency and potential cytotoxicity of clinical candidates like SU5416.
- [1] ChEMBL Database. Activity ID 1897042 for CHEMBL230414. IC50=15400 nM against Human VEGFR2. Assay CHEMBL887535. View Source
- [2] Yu, H. et al. Pharmacophore modeling and in silico screening for new KDR kinase inhibitors. Bioorg. Med. Chem. Lett. 2007, 17, 2126–2133. View Source
- [3] Fong, T.A. et al. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types. Cancer Res. 1999, 59, 99-106. View Source
